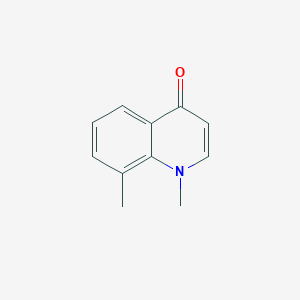

1,8-Dimethylquinolin-4(1H)-one

CAS No.:

Cat. No.: VC15816056

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11NO |

|---|---|

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | 1,8-dimethylquinolin-4-one |

| Standard InChI | InChI=1S/C11H11NO/c1-8-4-3-5-9-10(13)6-7-12(2)11(8)9/h3-7H,1-2H3 |

| Standard InChI Key | LZVWNUAGQBJTAA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=CC=C1)C(=O)C=CN2C |

Introduction

Structural and Molecular Characteristics

The core structure of 1,8-Dimethylquinolin-4(1H)-one consists of a quinolin-4-one scaffold substituted with methyl groups at positions 1 and 8 (Figure 1). The 4-oxo group in the pyridinone ring contributes to its polarity, while the methyl substituents influence steric and electronic properties. X-ray crystallographic data for analogous compounds, such as 2-(2-chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one, reveal dihedral angles between aromatic rings ranging from 57.84° to 89.72°, suggesting conformational flexibility in substituted quinolinones .

Table 1: Key Molecular Properties of 1,8-Dimethylquinolin-4(1H)-one

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| CAS Registry Number | 37041-27-3 |

| Purity | ≥95% (reported) |

| Hydrogen Bond Acceptors | 2 (1 carbonyl, 1 ring N) |

| Hydrogen Bond Donors | 1 (N-H group) |

Synthetic Methodologies

Classical Synthesis Routes

Quinolin-4-ones are traditionally synthesized via the Gould-Jacobs or Conrad-Limpach reactions, which involve cyclization of aniline derivatives with β-ketoesters or acetoacetic esters, respectively . For 1,8-dimethyl derivatives, regioselective methylation post-cyclization may be required. The Biere-Seelen synthesis, which utilizes methyl anthranilate and dimethyl acetylenedicarboxylate, offers a pathway to functionalized quinolinones but requires stringent base conditions for decarboxylation .

Modern Approaches

Recent advances include transition metal-catalyzed cyclizations and decarboxylative strategies. Sun et al. demonstrated that isatoic anhydrides and 1,3-dicarbonyl compounds undergo decarboxylating cyclization in water at 80°C to yield quinolin-4-ones . Applying this method to appropriately substituted precursors could theoretically produce 1,8-dimethyl analogs, though direct evidence is lacking.

Challenges in Synthesis

Selective methylation at the 1- and 8-positions remains a hurdle. Protective group strategies or directed ortho-methylation via Friedel-Crafts alkylation might be employed, but these methods risk over-alkylation or side reactions. Microwave-assisted synthesis, as used for related dihydroquinolinones, could enhance yields and selectivity .

Physicochemical Properties

While experimental data for 1,8-Dimethylquinolin-4(1H)-one are sparse, predictive models and analog comparisons provide insights:

-

logP: Estimated at ~2.5–3.0 (lower than G751-5772’s 4.3 ), reflecting reduced hydrophobicity due to fewer aromatic substituents.

-

Solubility: Moderate aqueous solubility (logSw ≈ -3.5 to -4.0), typical for quinolinones with limited polar groups .

-

Thermal Stability: Quinolinones generally exhibit stability up to 200°C, with decomposition pathways involving ring-opening or oxidation .

Spectroscopic Features:

-

NMR: Expected singlet for C1 methyl (δ 3.2–3.5 ppm) and C8 methyl (δ 2.4–2.8 ppm), with downfield shifts for H4 (δ 8.1–8.3 ppm) due to deshielding by the carbonyl .

Biological Activities and Applications

Anticancer Activity

Triazole-functionalized quinolin-4-ones induce apoptosis in cancer cells via caspase-3 activation . The methyl groups in 1,8-Dimethylquinolin-4(1H)-one could enhance membrane permeability, though cytotoxic IC₅₀ values remain unquantified.

Antiviral Prospects

During COVID-19 research, 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) exhibited SARS-CoV-2 main protease (Mᴾʳᵒ) inhibition (binding affinity: -9.1 kcal/mol vs. Darunavir’s -8.7 kcal/mol) . Methyl substitutions at strategic positions might optimize protease binding.

Industrial and Research Utility

Pharmaceutical Intermediates

1,8-Dimethylquinolin-4(1H)-one serves as a precursor for fused heterocycles. For example, Cu-catalyzed click reactions with azides yield triazole derivatives with enhanced bioactivity .

Material Science

Quinolinone derivatives are explored as organic semiconductors due to π-conjugated systems. Methyl groups could tune bandgap energies, but studies are preliminary.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume